N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 5,6-dimethyl-1,2,4-triazine-3-thiol in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature for several hours, leading to the formation of the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Shares structural similarities and exhibits comparable pharmacological properties.
Uniqueness
N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a promising candidate for drug development and other scientific applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-9-5-6-13(7-10(9)2)19-14-11(3)12(4)18-15-16-8-17-20(14)15/h5-8,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSULZRLCSBOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=NC3=NC=NN23)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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